Cas no 2640978-11-4 (4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine structure](https://ja.kuujia.com/scimg/cas/2640978-11-4x500.png)
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine 化学的及び物理的性質
名前と識別子
-
- F6619-7102
- AKOS040710386
- 2640978-11-4
- 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine
-
- インチ: 1S/C22H28N6O/c1-17-14-18(2)28(25-17)22-15-21(23-16-24-22)27-12-10-26(11-13-27)9-8-19-4-6-20(29-3)7-5-19/h4-7,14-16H,8-13H2,1-3H3
- InChIKey: VVRLXRMECOQNIQ-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=CC(=CC=1)CCN1CCN(C2C=C(N=CN=2)N2C(C)=CC(C)=N2)CC1
計算された属性
- せいみつぶんしりょう: 392.23245954g/mol
- どういたいしつりょう: 392.23245954g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 29
- 回転可能化学結合数: 6
- 複雑さ: 492
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 59.3Ų
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6619-7102-10μmol |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine |
2640978-11-4 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6619-7102-5mg |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine |
2640978-11-4 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6619-7102-4mg |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine |
2640978-11-4 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6619-7102-25mg |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine |
2640978-11-4 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6619-7102-2μmol |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine |
2640978-11-4 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6619-7102-5μmol |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine |
2640978-11-4 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6619-7102-20μmol |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine |
2640978-11-4 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6619-7102-3mg |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine |
2640978-11-4 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6619-7102-15mg |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine |
2640978-11-4 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6619-7102-30mg |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine |
2640978-11-4 | 30mg |
$178.5 | 2023-09-07 |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine 関連文献
-
Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
-
Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidineに関する追加情報
Professional Introduction to Compound with CAS No. 2640978-11-4 and Product Name: 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine
Compound with the CAS number 2640978-11-4 and the product name 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this compound incorporates key pharmacophoric elements that contribute to its unique chemical and biological properties, making it a subject of intense research interest.
The molecular structure of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine is characterized by the presence of multiple functional groups that enhance its interactions with biological targets. The pyrazole and pyrimidine rings are central to its structure, providing a scaffold that is highly conducive to further derivatization and functionalization. These heterocyclic cores are well-known for their ability to modulate various biological pathways, including those involved in inflammation, metabolism, and cell signaling.
In recent years, there has been a surge in research focused on developing novel small molecules that can modulate the activity of kinases and other enzymes involved in cancer progression. The compound in question exhibits promising kinase inhibition properties, particularly against targets such as protein kinase A (PKA) and protein kinase C (PKC). These kinases play crucial roles in cellular processes such as proliferation, differentiation, and survival, making them attractive targets for therapeutic intervention.
One of the most striking features of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine is its ability to interact with multiple targets simultaneously. This polypharmacicity is often associated with enhanced efficacy and reduced side effects compared to single-target inhibitors. The presence of both pyrazole and pyrimidine moieties allows for versatile interactions with biological macromolecules, leading to a spectrum of pharmacological effects that could be exploited for therapeutic purposes.
Recent studies have demonstrated the potential of this compound as an inhibitor of Janus kinases (JAKs), which are involved in various inflammatory and autoimmune diseases. The structural features of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine enable it to bind effectively to the ATP-binding site of JAK enzymes, thereby inhibiting their activity. This has been observed in both in vitro and in vivo models, where the compound has shown significant anti-inflammatory effects.
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps include condensation reactions between appropriately substituted pyrazole derivatives and pyrimidine precursors, followed by functional group transformations such as alkylation and methylation. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the piperazine moiety into the molecular framework.
The pharmacokinetic properties of this compound are also an area of active investigation. Studies have shown that it exhibits good oral bioavailability and moderate tissue distribution, suggesting its potential for systemic therapy. Additionally, preliminary toxicity studies indicate that it is well-tolerated at therapeutic doses, although further long-term studies are necessary to fully assess its safety profile.
The development of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine is part of a broader effort to discover new therapeutic agents that can address unmet medical needs. The compound's unique structural features and promising biological activities make it a valuable tool for drug discovery and development. Researchers are exploring various derivatives of this molecule to enhance its potency, selectivity, and pharmacokinetic properties.
In conclusion, 4-(3,5-dimethyl-1H-pyrazol - 1 - yl ) - 6 - { 4 - [ 2 - ( 4 - meth oxyphen yl ) eth yl ] piper azin - 1 - yl } pyrim idine represents a significant advancement in pharmaceutical chemistry with potential applications in treating various diseases. Its structural complexity and diverse biological activities make it a subject of intense research interest. As further studies continue to uncover its therapeutic potential, this compound holds promise for improving patient outcomes in the future.
2640978-11-4 (4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine) 関連製品
- 1807265-76-4(2-(Bromomethyl)-5-fluoro-4-methoxypyridine)
- 1170177-48-6(N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-2-(phenylamino)-1,3-thiazole-4-carboxamide)
- 922928-65-2(N-(5-methyl-1,2-oxazol-3-yl)-2-{6-(2-methylphenyl)pyridazin-3-ylsulfanyl}acetamide)
- 1187055-81-7(3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one)
- 301860-91-3(2-Cyano-3-(4-methoxyphenyl)-N-2-phenazinyl-2-propenamide)
- 257632-92-1(1-(Bromomethyl)-2,3-dihydro-1H-indene)
- 2171677-25-9(tert-butyl 10-(2,2-dimethylpropyl)-6-oxa-2,9-diazaspiro4.5decane-2-carboxylate)
- 1807165-33-8(2-(Difluoromethyl)-4-methoxy-5-methylpyridine-3-carbonyl chloride)
- 931318-03-5(5-(azepan-1-yl)-2-{5-(3-methylphenoxy)methylfuran-2-yl}-1,3-oxazole-4-carbonitrile)
- 1251999-17-3(ethyl(1H-1,2,3,4-tetrazol-5-yl)methylamine)



